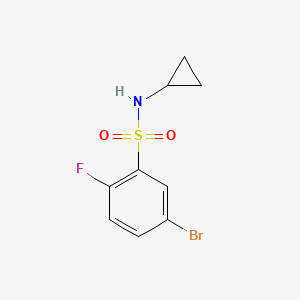

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKNBWPDQWIDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide synthesis route

An In-Depth Technical Guide to the Synthesis of 5-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Abstract

This technical guide provides a comprehensive, two-step synthetic route for the preparation of this compound, a valuable substituted sulfonamide intermediate for pharmaceutical and agrochemical research. The synthesis begins with the regioselective chlorosulfonation of 1-bromo-4-fluorobenzene to yield the key intermediate, 5-bromo-2-fluorobenzenesulfonyl chloride. Subsequent reaction with cyclopropylamine affords the target molecule. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary safety precautions for a successful and efficient synthesis.

Introduction

This compound is a halogenated aryl sulfonamide that serves as a versatile building block in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and kinase inhibitors.[1] The presence of fluorine, bromine, and a cyclopropyl group offers distinct physicochemical properties and multiple points for further chemical modification, making it an attractive scaffold for the development of novel bioactive compounds.

This guide presents a logical and robust two-step synthesis designed for efficiency and scalability, leveraging common laboratory reagents and techniques. The chosen pathway ensures high regiochemical control, a critical factor in complex molecule synthesis.

Overall Synthetic Scheme

The synthesis is accomplished via a two-step sequence:

-

Step 1: Electrophilic aromatic substitution (chlorosulfonation) of 1-bromo-4-fluorobenzene to form 5-bromo-2-fluorobenzenesulfonyl chloride.

-

Step 2: Nucleophilic substitution of the resulting sulfonyl chloride with cyclopropylamine to yield the final product.

Figure 1: Overall two-step synthesis route.

Part 1: Synthesis of 5-Bromo-2-fluorobenzenesulfonyl Chloride (Intermediate)

Mechanistic Rationale

The synthesis of the key sulfonyl chloride intermediate is achieved through electrophilic aromatic substitution. 1-Bromo-4-fluorobenzene is treated with chlorosulfonic acid.[2][3] The fluorine atom is a strongly deactivating but ortho-, para- directing group, while the bromine atom is also deactivating and ortho-, para- directing. The directing effects of the fluorine atom typically dominate, and substitution occurs primarily at the position ortho to the fluorine (and meta to the bromine), leading to the desired 5-bromo-2-fluorobenzenesulfonyl chloride with high regioselectivity.

Detailed Experimental Protocol

Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, and face shield). All glassware must be thoroughly dried.

-

Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler to maintain an inert atmosphere.

-

Reagent Charging: To the flask, add 1-bromo-4-fluorobenzene (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (approx. 3.0-4.0 eq) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-bromo-2-fluorobenzenesulfonyl chloride. The product can be used in the next step without further purification if purity is sufficient, or it can be purified by vacuum distillation.

Expected Data

| Parameter | Value |

| Product Name | 5-Bromo-2-fluorobenzenesulfonyl chloride |

| Appearance | Colorless to pale yellow solid or oil |

| Purity | >95% (typical) |

| Yield | 70-85% |

Part 2: Synthesis of this compound (Target Molecule)

Mechanistic Rationale

This step involves a classic nucleophilic substitution reaction at the sulfonyl group.[4] The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.[5] This is followed by the elimination of a chloride ion. A tertiary amine base, such as triethylamine (Et₃N), is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Figure 2: Mechanism of sulfonamide formation.

Detailed Experimental Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the crude 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) from Part 1 in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Addition of Reagents: Add triethylamine (Et₃N, approx. 1.5 eq) to the solution, followed by the dropwise addition of cyclopropylamine (approx. 1.2 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash with 1M HCl solution, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.

Characterization Data

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₉H₉BrFNO₂S |

| Molecular Weight | 294.14 g/mol |

| Appearance | White to off-white solid |

| Purity | >97% |

| Yield | 80-95% (from sulfonyl chloride) |

Safety and Handling

-

Chlorosulfonic Acid (ClSO₃H): Highly corrosive and toxic. Reacts violently with water, releasing heat and toxic HCl gas. Handle only in a chemical fume hood with appropriate PPE.

-

1-Bromo-4-fluorobenzene: Flammable liquid and irritant. Handle with care.

-

Cyclopropylamine: Flammable liquid, corrosive, and toxic. Handle in a well-ventilated area.

-

Triethylamine (Et₃N): Flammable liquid with a strong odor. Corrosive and toxic.

-

Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Conclusion

The described two-step synthesis provides an efficient and reliable pathway to this compound. The methodology relies on well-understood, high-yielding chemical transformations and uses readily available starting materials. The high regioselectivity of the initial chlorosulfonation step is key to the success of the overall synthesis. This guide offers a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate for further synthetic applications.

References

-

Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

-

PubChem. 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

- Google Patents.

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 3. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 5. longdom.org [longdom.org]

An In-depth Technical Guide to N-Cyclopropyl-2-fluorobenzenesulfonamide: A Core Scaffold for Kinase Inhibitor Development

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets and serve as versatile starting points for library synthesis. N-Cyclopropyl-2-fluorobenzenesulfonamide has garnered significant interest as a key intermediate and structural motif, particularly in the development of kinase inhibitors.[1] Its architecture combines several features that are highly advantageous in medicinal chemistry: a rigid cyclopropyl group, a metabolically robust sulfonamide linker, and an electronically modified fluorophenyl ring.

The primary significance of this scaffold lies in its documented use in the synthesis of inhibitors for Mammalian Sterile 20-like Kinase 1 (MST1).[1] MST1 is a critical component of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, and apoptosis (programmed cell death).[2] Dysregulation of the Hippo-MST1 pathway is implicated in a range of pathologies, including cancer, neurodegenerative disorders, and diabetes, making MST1 a compelling therapeutic target.[2] This guide provides an in-depth exploration of the synthesis, characterization, and application of N-Cyclopropyl-2-fluorobenzenesulfonamide, offering field-proven insights for researchers in drug development.

Physicochemical and Molecular Properties

The molecular properties of a compound are foundational to its behavior in both chemical reactions and biological systems. N-Cyclopropyl-2-fluorobenzenesulfonamide is a small molecule that adheres to established principles of drug-likeness, such as Lipinski's Rule of Five, making it an excellent starting point for further elaboration.[1]

| Property | Value | Source |

| CAS Number | 1156113-64-2 | [1] |

| Molecular Formula | C₉H₁₀FNO₂S | [1] |

| Molecular Weight | 215.24 g/mol | [1] |

| Exact Mass | 215.042 Da | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 (Note: O=S=O group has acceptor character) | [1] |

| Rotatable Bonds | 3 | [1] |

| Topological Polar Surface Area | 54.6 Ų | [1] |

| Purity (Commercial) | >95% | [1] |

Synthesis and Mechanistic Rationale

The synthesis of N-Cyclopropyl-2-fluorobenzenesulfonamide is a direct and well-understood process rooted in fundamental organic chemistry: the sulfonylation of an amine. The reaction involves the nucleophilic attack of cyclopropylamine on the electrophilic sulfur atom of 2-fluorobenzenesulfonyl chloride.

Causality Behind Experimental Choices:

-

Reactants: 2-Fluorobenzenesulfonyl chloride is the activated sulfonylating agent.[3] Cyclopropylamine is the nucleophilic amine. The cyclopropyl group is often incorporated to introduce conformational rigidity and improve metabolic stability.[4][5]

-

Solvent: An anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred to prevent hydrolysis of the reactive sulfonyl chloride.

-

Base: A non-nucleophilic organic base, typically triethylamine (TEA) or pyridine, is essential. Its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the equilibrium towards the product and prevents the protonation and deactivation of the cyclopropylamine nucleophile.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic release and then allowed to warm to room temperature to ensure completion. This minimizes the formation of side products.

Detailed Experimental Protocol: Synthesis

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-fluorobenzenesulfonyl chloride (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Amine & Base Addition: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reaction: Add the amine/base solution dropwise to the stirred solution of sulfonyl chloride over 30 minutes via the dropping funnel.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield N-Cyclopropyl-2-fluorobenzenesulfonamide as a pure solid.

Visualization: Synthesis Workflow

Caption: Reaction scheme for the synthesis of N-Cyclopropyl-2-fluorobenzenesulfonamide.

Structural Characterization and Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous structural elucidation.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct regions. The aromatic region (δ 7.0-8.0 ppm) will feature complex multiplets corresponding to the four protons on the fluorophenyl ring, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The aliphatic region will contain signals for the cyclopropyl group: a multiplet for the single proton attached to the nitrogen (methine) and two distinct multiplets for the four methylene protons (CH₂), typically found at higher field (δ 0.5-1.0 ppm).[6] The sulfonamide N-H proton may appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the six aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling). The three carbons of the cyclopropyl ring will appear in the aliphatic region.

-

¹⁹F NMR (Fluorine NMR): This is a highly diagnostic technique. A single resonance is expected for the fluorine atom on the benzene ring. Its chemical shift provides confirmation of its electronic environment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass measurement. For C₉H₁₀FNO₂S, the expected exact mass of the molecular ion [M]⁺ is 215.042 Da.[1]

Application in Drug Discovery: Targeting the MST1 Kinase

The primary documented utility of N-Cyclopropyl-2-fluorobenzenesulfonamide is as a key building block for inhibitors of MST1 kinase.[1]

The Role of MST1 in the Hippo Pathway

The Hippo signaling pathway is a crucial regulator of tissue homeostasis. MST1 (and its homolog MST2) is a core kinase in this cascade.[2]

-

Activation: Under cellular stress conditions (e.g., oxidative stress), MST1 becomes activated through autophosphorylation.[7]

-

Downstream Phosphorylation: Activated MST1 then phosphorylates its downstream targets, primarily the Large Tumor Suppressor (LATS) kinases, in complex with a scaffolding protein.

-

YAP/TAZ Inhibition: Phosphorylated LATS, in turn, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their sequestration in the cytoplasm and subsequent degradation.

-

Gene Expression: When the Hippo pathway is "off" (MST1 is inactive), YAP/TAZ translocate to the nucleus and co-activate transcription factors (like TEADs) to promote the expression of genes involved in cell proliferation and survival.

By inhibiting MST1, the entire downstream cascade is blocked. This prevents the phosphorylation of YAP/TAZ, allowing them to enter the nucleus and promote cell growth and regeneration.[8] In the context of cancer where the Hippo pathway is often inactivated, allowing unchecked proliferation, further inhibition might seem counterintuitive. However, in other contexts like promoting tissue repair or in certain hematopoietic cancers, modulating this pathway via MST1/2 inhibition has shown therapeutic promise.[9]

Visualization: MST1 Signaling Pathway and Inhibition

Caption: Simplified Hippo signaling pathway showing the point of MST1 inhibition.

Protocol: In Vitro MST1 Kinase Inhibition Assay

To evaluate the efficacy of a potential inhibitor derived from the N-Cyclopropyl-2-fluorobenzenesulfonamide scaffold, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common, luminescence-based method for measuring kinase activity.

Principle:

The assay quantifies the amount of ADP produced during the kinase reaction. As the kinase (MST1) transfers phosphate from ATP to a substrate, ATP is converted to ADP. The amount of ADP produced is directly proportional to the kinase activity. The inhibitor's potency is determined by measuring the reduction in ADP formation.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffers, recombinant human MST1 enzyme, a suitable substrate (e.g., a generic kinase peptide or a specific substrate like MOB1), and ATP at desired concentrations.

-

Compound Dilution: Perform a serial dilution of the test inhibitor (e.g., starting from 100 µM) in DMSO and then dilute into the assay buffer.

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the test inhibitor at various concentrations.

-

Add 5 µL of the MST1 enzyme/substrate mixture.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection (First Step):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Generation (Second Step):

-

Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: Kinase Assay Workflow

Caption: Workflow for an in vitro luminescence-based MST1 kinase inhibition assay.

Safety, Handling, and Storage

While specific safety data for N-Cyclopropyl-2-fluorobenzenesulfonamide is not extensively published, data from closely related fluorinated benzenesulfonamides provide a strong basis for safe handling protocols.[10][11]

-

GHS Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Ensure full skin coverage.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Spill Cleanup: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. Recommended long-term storage is at 2-4 °C.[1][11]

Conclusion and Future Perspectives

N-Cyclopropyl-2-fluorobenzenesulfonamide stands as a valuable and strategically designed scaffold for modern medicinal chemistry. Its straightforward synthesis, favorable physicochemical properties, and established role as a precursor to potent MST1 kinase inhibitors underscore its importance. The insights provided in this guide—from synthetic protocols and mechanistic rationale to biological applications and safety—are intended to empower researchers to effectively utilize this scaffold.

Future work will likely involve further exploring the structure-activity relationship of its derivatives. The introduction of additional substituents, such as the bromo group in the originally queried "5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide," represents a logical next step to modulate potency, selectivity, and pharmacokinetic properties. By systematically modifying the core structure, researchers can continue to fine-tune the activity of these compounds, potentially leading to the development of novel therapeutics for a range of challenging diseases.

References

- CN103435523A - Preparation method for (1R, 2S)

-

PubChem. (n.d.). 5-acetyl-N-cyclopropyl-2-fluorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Fallah, F., et al. (2015). Towards the Development of a Potent and Selective Organoruthenium Mammalian Sterile 20 Kinase Inhibitor. PLoS One, 10(9), e0137734. (URL: [Link])

-

Singh, U. P., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9531-9565. (URL: [Link])

-

PubChem. (n.d.). N-cyclopropyl-N-[1-(5-fluoro-2-methylsulfonylbenzoyl)piperidin-4-yl]-3-(trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

Tyre, A. S., et al. (2022). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. The Journal of Organic Chemistry, 87(17), 11657-11666. (URL: [Link])

-

Goryachkovskaya, T. N., et al. (2025). XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells. International Journal of Molecular Sciences, 26(1), 123. (URL: [Link])

-

Request PDF. (n.d.). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. Retrieved from [Link]

-

Praskova, M., et al. (2004). Regulation of the MST1 kinase by autophosphorylation, by the growth inhibitory proteins, RASSF1 and NORE1, and by Ras. The Biochemical Journal, 381(Pt 2), 453–462. (URL: [Link])

-

Watterson, S. H., et al. (2011). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][14][15]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 54(23), 8151-8171. (URL: [Link])

-

Si, Y., et al. (2022). Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 65(1), 445-462. (URL: [Link])

-

Kumar, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. (URL: [Link])

-

PubChem. (n.d.). N-Fluorobenzenesulfonimide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1156113-64-2|N-Cyclopropyl-2-fluorobenzenesulfonamide: In Stock [parkwayscientific.com]

- 2. Towards the Development of a Potent and Selective Organoruthenium Mammalian Sterile 20 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]

- 7. Regulation of the MST1 kinase by autophosphorylation, by the growth inhibitory proteins, RASSF1 and NORE1, and by Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. 425654-95-1 Cas No. | N-Cyclopropyl-4-fluorobenzenesulfonamide | Matrix Scientific [matrixscientific.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

- 15. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

solubility of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide in DMSO

An In-Depth Technical Guide to Determining the Solubility of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide in DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in drug discovery and development.[1][2][3] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for compound storage, high-throughput screening (HTS), and various in vitro and in vivo assays.[3][4][5] Accurate determination of a compound's solubility in DMSO is a cornerstone of early-stage drug development for several key reasons:

-

Stock Solution Integrity: The maximum achievable concentration of a compound in DMSO dictates the upper limit for creating high-concentration stock solutions. This is crucial for serial dilutions and ensuring accurate final assay concentrations.

-

Assay Reliability: Undissolved compound can lead to inaccurate and irreproducible results in biological assays.[6] It can also cause physical interference with automated liquid handling systems and detection instrumentation.

-

Data Interpretation: Understanding the solubility limit prevents misinterpretation of bioactivity data, where a plateau in activity might be erroneously attributed to a biological effect rather than the compound precipitating out of solution.

-

Resource Management: Assessing DMSO solubility early can prevent the costly and time-consuming process of advancing compounds that will ultimately fail due to poor solubility characteristics.[6]

This guide will use this compound as a case study to illustrate the process of solubility determination.

Physicochemical Properties of this compound

A comprehensive understanding of the target molecule's properties is essential for interpreting its solubility behavior. While experimental data is limited, we can infer certain characteristics from its structure, which features a sulfonamide group, a brominated and fluorinated phenyl ring, and a cyclopropyl moiety. These groups contribute to its polarity, hydrogen bonding potential, and overall molecular size, all of which influence its interaction with DMSO.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₉H₉BrFNO₂S | Inferred from name |

| Molecular Weight | Approx. 309.14 g/mol | Calculated |

| Key Functional Groups | Benzenesulfonamide, Bromo, Fluoro, Cyclopropyl | Structural Analysis |

Theoretical Framework: Understanding Solubility in DMSO

The dissolution of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. DMSO's effectiveness as a solvent stems from its highly polar sulfoxide group and its aprotic nature.[1][3]

It is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[7][8][9] This is a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Kinetic Solubility: This is a measure of the concentration of a compound that can be rapidly dissolved from a high-concentration DMSO stock solution when diluted into an aqueous buffer.[10] It is a non-equilibrium measurement and often results in a supersaturated solution that may precipitate over time.[7][8]

For the purpose of preparing stable stock solutions, understanding the thermodynamic solubility in neat DMSO is paramount.

Experimental Determination of Thermodynamic Solubility in DMSO

The following section details a robust, step-by-step protocol for determining the thermodynamic solubility of this compound in DMSO. This method is based on the principle of creating a supersaturated solution and allowing it to equilibrate, after which the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment

-

This compound (solid)

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated micropipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

2 mL microcentrifuge tubes

-

Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

Experimental Workflow

The overall workflow for determining thermodynamic solubility is depicted in the following diagram:

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[11]

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.[11] Visually inspect for the presence of undissolved solid. If all the compound dissolves, add a small, pre-weighed additional amount of the compound and vortex again. Repeat until a persistent solid precipitate is observed, ensuring a supersaturated system.

-

-

Equilibration:

-

Place the tube in a thermostatic shaker and incubate at a constant temperature (e.g., 25 °C) for 24-48 hours.[11] The extended incubation with agitation is critical to ensure that the solution reaches thermodynamic equilibrium.

-

-

Separation of Saturated Solution from Excess Solid:

-

Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet. For enhanced accuracy, it is advisable to filter the supernatant through a 0.22 µm DMSO-compatible syringe filter to remove any remaining microscopic particles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of the compound in DMSO with known concentrations.

-

Accurately dilute a small aliquot of the saturated supernatant with DMSO to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original, undiluted supernatant. This value represents the thermodynamic solubility.

-

Data Presentation and Interpretation

The final solubility data for this compound should be reported in standard units.

| Parameter | Value |

| Temperature (°C) | [e.g., 25] |

| Solubility (mg/mL) | [Calculated Value] |

| Solubility (mM) | [Calculated Value] |

Causality and Self-Validation in the Protocol

-

Why a Supersaturated Solution? Starting with a supersaturated solution and allowing it to equilibrate ensures that the final concentration is the true thermodynamic solubility, as excess solid is present for both dissolution and precipitation to occur until equilibrium is reached.

-

Importance of Equilibration Time: A sufficient incubation period (24-48 hours) is necessary to overcome any kinetic barriers to dissolution or precipitation, ensuring a true equilibrium is achieved.[11]

-

Centrifugation and Filtration: These steps are critical for the complete removal of any undissolved solid, which would otherwise lead to an overestimation of the solubility.

-

HPLC Quantification: Using a validated HPLC method with a calibration curve provides a highly accurate and precise measurement of the compound's concentration, ensuring the trustworthiness of the final solubility value.

Conclusion

Determining the DMSO solubility of novel compounds like this compound is a fundamental step in the drug discovery pipeline. By following the detailed protocol outlined in this guide, researchers can obtain reliable and accurate thermodynamic solubility data. This information is essential for the preparation of stable stock solutions, the design of robust screening assays, and the confident progression of promising drug candidates. The principles and methodologies described herein are broadly applicable to a wide range of small molecules and provide a solid foundation for rigorous physicochemical characterization.

References

-

National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Varnek, A., et al. (2017). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 22(8), 1277. Retrieved from [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

-

Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

-

ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]

-

Khan Academy. (2018). Kinetics vs. Thermodynamics. YouTube. Retrieved from [Link]

Sources

- 1. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. antbioinc.com [antbioinc.com]

- 5. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, a halogenated N-cyclopropylbenzenesulfonamide with significant potential as a versatile building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its prospective applications in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The naming convention follows the prioritization of the benzenesulfonamide parent structure, with the substituents on the benzene ring and the nitrogen atom of the sulfonamide group named and numbered accordingly.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide[1] | 5-bromo-N-cyclopropyl-2-methoxybenzamide[2] |

| CAS Number | Not available | 1055995-84-0 | 1326757-75-8 |

| Molecular Formula | C₉H₉BrFNO₂S | C₉H₉BrFNO₂S | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 294.14 g/mol | 294.14 g/mol | 270.12 g/mol |

| Appearance | Predicted to be a white to off-white solid | Information not available | Information not available |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol | Information not available | Information not available |

The presence of the fluorine atom is expected to lower the pKa of the sulfonamide N-H proton, potentially influencing its hydrogen bonding capabilities and pharmacokinetic profile. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.

Caption: Synthetic workflow for this compound.

Synthesis of 5-bromo-2-fluorobenzenesulfonyl chloride

The synthesis of the sulfonyl chloride intermediate can be accomplished starting from 2-fluoroaniline.

Step 1: Bromination of 2-fluoroaniline

2-Fluoroaniline is first brominated to introduce the bromine atom at the 5-position. This is a standard electrophilic aromatic substitution reaction.

Step 2: Diazotization of 5-bromo-2-fluoroaniline

The resulting 5-bromo-2-fluoroaniline is then converted to its corresponding diazonium salt through diazotization with sodium nitrite in the presence of a strong acid, such as hydrochloric acid.

Step 3: Sulfonylchlorination

The diazonium salt is subsequently reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 5-bromo-2-fluorobenzenesulfonyl chloride. This reaction is a variation of the Sandmeyer reaction. A patent for the synthesis of the related 2-bromo-5-fluorobenzotrifluoride describes a similar diazotization and bromination sequence.[3]

Synthesis of this compound

The final step involves the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with cyclopropylamine. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Addition of Amine: Slowly add cyclopropylamine (1.1 eq.) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound make it a highly attractive scaffold for medicinal chemistry and drug discovery.

-

Sulfonamide Core: The sulfonamide group is a well-established pharmacophore found in a wide range of clinically used drugs, including antibiotics, diuretics, and anticonvulsants. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

-

Cyclopropyl Group: The incorporation of a cyclopropyl group can confer several advantageous properties to a drug candidate. It can increase metabolic stability by shielding adjacent positions from enzymatic degradation and can also enhance potency by constraining the conformation of the molecule to better fit a target's binding site.

-

Fluorine and Bromine Substituents: The fluorine atom can modulate the electronic properties of the benzene ring and improve the compound's pharmacokinetic profile by blocking sites of metabolism. The bromine atom serves as a valuable synthetic handle for introducing further diversity into the molecule through reactions like Suzuki or Stille cross-coupling, allowing for the exploration of structure-activity relationships.

While there are no specific patents or research articles that explicitly mention the biological activity of this compound, numerous patents describe the use of structurally similar substituted benzenesulfonamide derivatives in the development of therapeutic agents for a variety of diseases.[4][5][6] This suggests that this compound is a promising starting point for the design and synthesis of novel drug candidates.

Conclusion

This compound is a synthetically accessible and highly functionalized building block with significant potential in medicinal chemistry. Its unique combination of a sulfonamide core, a cyclopropyl moiety, and strategically placed halogen atoms provides a versatile platform for the development of new therapeutic agents. The synthetic route outlined in this guide offers a practical approach for its preparation, enabling its use in drug discovery programs targeting a wide range of diseases. Further investigation into the biological activities of derivatives of this compound is warranted.

References

-

PubChem. (2026, January 3). 5-amino-2-bromo-N-cyclopropyl-N-propylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

- Google Patents. (n.d.). WO2021099842A1 - Pentafluorobenzenesulfonamide derivatives and uses thereof.

- Google Patents. (n.d.). US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.

-

PubChem. (n.d.). Pharmaceutical compositions - Patent US-11564886-B2. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

Sources

- 1. 1055995-84-0|4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. 1326757-75-8|5-Bromo-N-cyclopropyl-2-methoxybenzamide|BLD Pharm [bldpharm.com]

- 3. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 4. WO2021099842A1 - Pentafluorobenzenesulfonamide derivatives and uses thereof - Google Patents [patents.google.com]

- 5. US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles - Google Patents [patents.google.com]

- 6. Pharmaceutical compositions - Patent US-11564886-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Foreword: The Enigmatic Profile of a Modern Scaffold

In the landscape of contemporary drug discovery, certain molecular scaffolds emerge not with a thunderous announcement of a blockbuster drug, but with the quiet promise of untapped potential. 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is one such entity. While its specific discovery and detailed developmental history remain sparsely documented in mainstream scientific literature, its constituent parts—a halogenated benzenesulfonamide core and a cyclopropyl amine—are hallmarks of modern medicinal chemistry. This guide, therefore, ventures into a comprehensive analysis of this compound, built upon the foundational principles of organic synthesis and medicinal chemistry. We will explore its likely synthetic pathways, the rationale behind its architectural design, and its potential as a therapeutic agent, particularly in the realm of antimicrobial research. This document serves as a technical resource for researchers and drug development professionals, offering a structured understanding of a molecule that sits at the intersection of several key pharmacological motifs.

Molecular Architecture and Physicochemical Properties

This compound is a sulfonamide derivative characterized by a strategic arrangement of functional groups that are known to influence a molecule's pharmacokinetic and pharmacodynamic properties.

| Property | Value | Source |

| CAS Number | 1704121-60-7 | BenchChem |

| Molecular Formula | C₉H₉BrFNO₂S | BenchChem |

| Molecular Weight | 294.14 g/mol | Aromsyn Co. |

| Appearance | Likely a crystalline solid | |

| Purity | >98% (as commercially available) | Aromsyn Co. |

| Predicted Application | Antibacterial/antifungal research | BenchChem |

The molecule's structure is defined by a benzene ring substituted with a bromine atom, a fluorine atom, and a sulfonamide group, which in turn is N-substituted with a cyclopropyl ring. Each of these components plays a crucial role in the molecule's overall profile.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

The Strategic Importance of the Structural Motifs in Drug Design

The combination of a sulfonamide, a cyclopropyl group, and specific halogen substitutions is a deliberate design choice aimed at optimizing the drug-like properties of the molecule.

-

The Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore, present in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants.[1] It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

-

The Cyclopropyl Ring: The inclusion of a cyclopropyl group has become increasingly popular in modern drug design.[2] This small, rigid ring system offers several advantages:

-

Metabolic Stability: It can block sites of metabolism, increasing the molecule's half-life.[2]

-

Potency and Selectivity: The conformational constraint imposed by the cyclopropyl ring can lead to more favorable binding to target proteins, enhancing potency and selectivity.[2]

-

Improved Physicochemical Properties: It can fine-tune properties like solubility and membrane permeability.[2]

-

-

Halogenation (Bromine and Fluorine): The presence and position of halogen atoms are critical for modulating a molecule's electronic and pharmacokinetic properties.

-

Fluorine: The 2-fluoro substituent can influence the acidity of the sulfonamide N-H, alter the molecule's conformation, and block metabolic degradation.[3][4] Its high electronegativity can also lead to beneficial interactions with target proteins.[4]

-

Bromine: The 5-bromo substituent serves as a useful synthetic handle for further chemical modifications through cross-coupling reactions.[5] It also increases lipophilicity, which can impact cell permeability and binding to hydrophobic pockets in target proteins.

-

Postulated Synthesis Pathway

Diagram: Proposed Synthetic Workflow

Caption: A two-step proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Inferred)

Step 1: Synthesis of 2-fluoro-5-bromobenzenesulfonyl chloride

This key intermediate is likely synthesized from the corresponding aniline via a Sandmeyer-type reaction.

-

Diazotization: 2-fluoro-5-bromoaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

-

Sulfonyl Chloride Formation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the formation of 2-fluoro-5-bromobenzenesulfonyl chloride.

-

Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the reaction of the sulfonyl chloride with cyclopropylamine.

-

Reaction Setup: 2-fluoro-5-bromobenzenesulfonyl chloride is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath.

-

Amine Addition: Cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) are added dropwise to the cooled solution. The base is necessary to neutralize the hydrochloric acid generated during the reaction.[6]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential utility in several areas of drug discovery, with a particular emphasis on antimicrobial agents as suggested by available data.[7]

Antibacterial and Antifungal Research

The sulfonamide moiety is a classic antibacterial pharmacophore. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The unique substitution pattern of this compound could lead to novel interactions with the active site of DHPS, potentially overcoming resistance mechanisms observed with older sulfonamides. The lipophilicity imparted by the bromo and cyclopropyl groups may also enhance penetration through the bacterial cell wall.

Kinase Inhibition

The benzenesulfonamide scaffold is also found in a number of kinase inhibitors. The specific substitution pattern could be explored for its potential to target various kinases involved in cancer and inflammatory diseases. The bromine atom provides a convenient point for further derivatization to explore structure-activity relationships (SAR).

Conclusion and Future Directions

This compound stands as a molecule of significant interest for medicinal chemists and drug discovery professionals. While its own history is yet to be fully written, the chemical principles embedded in its structure are well-established and point towards a promising future. The inferred synthetic pathway is robust and allows for the generation of this and related compounds for biological screening. The key takeaways are:

-

Synthetically Accessible: The compound can be readily synthesized through established chemical transformations.

-

Pharmacologically Relevant Motifs: It combines several structural features known to impart favorable drug-like properties.

-

Promising Therapeutic Potential: Its most immediate application for investigation lies in the development of novel antibacterial and antifungal agents.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity against a panel of bacterial, fungal, and kinase targets. The exploration of its SAR through modification at the bromine position will be a critical step in optimizing its therapeutic potential. This in-depth guide provides the foundational knowledge for researchers to embark on the exciting journey of unlocking the full potential of this compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]

- Kumar, A., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33.

- Peters, U., & Togni, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756.

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- Ismail, M. M. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

Sources

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-bromo-N-cyclopropyl-2-fluorobenzamide | 877383-84-1 | Benchchem [benchchem.com]

Methodological & Application

Characterizing 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide: A Guide to In Vitro Efficacy and Target Engagement as a Putative BRAF Inhibitor

Introduction: The Rationale for Investigating Novel BRAF Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a frequent driver of oncogenesis, with mutations in the BRAF gene being particularly prevalent in a variety of cancers, including melanoma, colorectal cancer, and thyroid cancer.[2][3] The most common of these is the V600E mutation, which leads to constitutive activation of the BRAF kinase, incessant downstream signaling, and uncontrolled cell growth.[2][4]

The development of specific inhibitors targeting the BRAF V600E mutant, such as vemurafenib, has revolutionized the treatment landscape for these malignancies.[5][6] However, the emergence of resistance remains a significant clinical challenge. This necessitates a continuous search for novel chemical entities with the potential to overcome existing resistance mechanisms or offer improved therapeutic profiles. The compound 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, with its sulfonamide core—a moiety present in several known kinase inhibitors—presents a compelling candidate for investigation as a potential BRAF inhibitor.

This comprehensive guide details a strategic in vitro approach to thoroughly characterize the biological activity of this compound. We will outline a tiered series of assays, beginning with direct biochemical assessments of BRAF kinase inhibition and binding, followed by cell-based assays to confirm target engagement and downstream pathway modulation in a physiologically relevant context. This structured workflow is designed to provide a robust preclinical data package to evaluate the compound's potential as a therapeutic agent.

Section 1: Foundational Biochemical Assays for Direct Target Interaction

The initial step in characterizing a putative kinase inhibitor is to ascertain its direct interaction with the purified target enzyme. This is crucial for confirming the mechanism of action and determining intrinsic potency. We will describe two orthogonal biochemical assays: a kinase activity assay to measure the functional inhibition of BRAF V600E and a binding assay to quantify the affinity of the compound for the kinase.

In Vitro BRAF V600E Kinase Activity Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by the BRAF V600E enzyme. A common and robust method utilizes a luminescence-based readout, where the amount of ATP consumed during the kinase reaction is quantified. A decrease in ATP consumption correlates with inhibition of the kinase.

Protocol 1: Luminescence-Based BRAF V600E Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the BRAF V600E kinase.

Materials:

-

Recombinant human BRAF V600E enzyme

-

B-Raf substrate (e.g., inactive MEK1)[4]

-

ATP[4]

-

Kinase Assay Buffer[4]

-

Kinase-Glo® MAX Luminescence Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

Reference BRAF inhibitor (e.g., Vemurafenib, PLX4720)[7]

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions. Prepare a similar dilution series for the reference inhibitor.

-

Reaction Setup:

-

Add 5 µL of the diluted test compound or reference inhibitor to the wells of the microplate. Include "no compound" (DMSO only) controls for maximum kinase activity and "no enzyme" controls for background signal.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the B-Raf substrate.[8]

-

Add 20 µL of the master mix to each well.[8]

-

Initiate the kinase reaction by adding 25 µL of diluted BRAF V600E enzyme to each well (except the "no enzyme" controls).

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.[8]

-

Signal Detection:

-

Data Acquisition: Read the luminescence on a microplate reader.

Data Analysis: The luminescent signal is inversely proportional to kinase activity. The data should be normalized to the controls and the IC50 value calculated using a sigmoidal dose-response curve fit.

| Parameter | Vemurafenib (Reference) | This compound |

| Biochemical IC50 (BRAF V600E) | ~13-31 nM | To be determined |

| Biochemical IC50 (Wild-Type BRAF) | ~100-160 nM | To be determined |

TR-FRET-Based BRAF Binding Assay

To complement the activity assay, a binding assay provides a direct measure of the compound's affinity for the BRAF V600E protein. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method that is highly sensitive and amenable to high-throughput screening.[9][10][11]

Protocol 2: LanthaScreen™ Eu BRAF Kinase Binding Assay

Objective: To determine the affinity (IC50) of this compound for BRAF V600E.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. This displacement leads to a decrease in the FRET signal between a europium-labeled anti-tag antibody bound to the kinase and the fluorescent tracer.[9]

Materials:

-

GST- or His-tagged recombinant BRAF V600E

-

LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

TR-FRET compatible microplates (e.g., black, low-volume 384-well)

-

TR-FRET enabled plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and a reference inhibitor in the appropriate assay buffer.

-

Reaction Assembly:

-

Add 5 µL of the diluted test compound or control to the microplate wells.

-

Prepare a mixture of the BRAF V600E kinase and the Eu-labeled antibody. Add 5 µL of this mixture to each well.

-

Add 5 µL of the kinase tracer to each well.

-

-

Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The IC50 value is determined by plotting the TR-FRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response model.

Section 2: Cellular Assays for Target Engagement and Pathway Inhibition

While biochemical assays are essential for determining direct target interaction, cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert the desired downstream biological effect.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement assay is a powerful tool for quantifying compound binding to a specific protein target in living cells.[12][13] This assay provides a direct measure of target occupancy and can be used to determine the intracellular potency of this compound.

Protocol 3: NanoBRET™ BRAF V600E Target Engagement Assay

Objective: To quantify the binding of this compound to BRAF V600E in live cells.

Principle: The assay utilizes a NanoLuc® luciferase-tagged BRAF V600E protein as the energy donor and a cell-permeable fluorescent tracer that binds to the kinase as the energy acceptor. Compound binding to the tagged kinase displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[12]

Materials:

-

HEK293 cells[12]

-

Plasmid encoding NanoLuc®-BRAF V600E fusion protein

-

Transfection reagent

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

White, tissue culture-treated 96-well or 384-well plates

Procedure:

-

Cell Transfection: Transfect HEK293 cells with the NanoLuc®-BRAF V600E plasmid and seed them into the assay plates.

-

Compound Treatment: Prepare a serial dilution of this compound. Add the diluted compound to the cells and incubate.

-

Tracer and Substrate Addition: Add the NanoBRET™ Tracer and the Nano-Glo® Substrate to the wells.

-

Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.

Data Analysis: Calculate the NanoBRET™ ratio. The intracellular IC50 is determined by plotting the BRET ratio against the compound concentration.

Downstream Pathway Inhibition: Phospho-ERK Assay

BRAF is an upstream kinase that phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[1] Therefore, a key functional readout for a BRAF inhibitor is the reduction of phosphorylated ERK (p-ERK) levels in cells with a constitutively active BRAF V600E mutation.

Protocol 4: In-Cell Western™ Assay for Phospho-ERK

Objective: To measure the inhibition of ERK phosphorylation in BRAF V600E mutant cells treated with this compound.

Materials:

-

BRAF V600E mutant cell line (e.g., A375 melanoma, Colo205 colorectal cancer)[7][14]

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total ERK1/2

-

Secondary antibodies: IRDye®-labeled anti-rabbit and anti-mouse antibodies

-

Blocking buffer

-

Permeabilization buffer

-

Tissue culture-treated 96-well plates

-

Infrared imaging system

Procedure:

-

Cell Culture and Treatment: Seed A375 or Colo205 cells into 96-well plates and allow them to adhere. Treat the cells with a serial dilution of this compound or a reference inhibitor for a specified time (e.g., 2 hours).[15]

-

Cell Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent-based buffer.

-

Immunostaining:

-

Block non-specific binding sites.

-

Incubate with the primary antibody cocktail (anti-p-ERK and anti-total ERK).

-

Wash and incubate with the secondary antibody cocktail.

-

-

Image Acquisition: Scan the plate using an infrared imaging system to detect the signals from both the phospho- and total ERK antibodies.

Data Analysis: Quantify the fluorescence intensity for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to account for variations in cell number. The cellular IC50 is determined from the dose-response curve of normalized p-ERK levels.

| Parameter | Vemurafenib (Reference) | GDC-0879 (Reference) | This compound |

| Cellular p-ERK IC50 (A375 cells) | ~14-46 nM (as PLX4720)[7] | ~63 nM[16] | To be determined |

| Cellular p-ERK IC50 (Colo205 cells) | ~14-46 nM (as PLX4720)[7] | ~29 nM[14] | To be determined |

Visualizing the Experimental Approach

To provide a clear overview of the proposed in vitro characterization cascade, the following diagrams illustrate the key workflows.

Figure 1: Integrated workflow for the in vitro characterization of a putative BRAF inhibitor.

Figure 2: The MAPK signaling cascade initiated by BRAF V600E and the point of inhibition.

Conclusion and Future Directions

This application note provides a comprehensive and technically grounded framework for the initial in vitro evaluation of this compound as a potential BRAF V600E inhibitor. By systematically employing a combination of biochemical and cell-based assays, researchers can robustly determine the compound's potency, selectivity, and mechanism of action.

The data generated from these protocols will be instrumental in making informed decisions about the continued development of this compound. Positive results, such as potent and selective inhibition of BRAF V600E in both biochemical and cellular assays, would warrant further investigation, including selectivity profiling against a broader panel of kinases, evaluation in BRAF inhibitor-resistant cell lines, and ultimately, in vivo efficacy studies in relevant cancer models. This structured approach ensures a thorough and efficient characterization of novel chemical entities in the ongoing effort to combat BRAF-mutant cancers.

References

-

BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]

- Ge, C., et al. (2024). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Cancer Gene Therapy.

- Stadler, C., et al. (2006). BRAFV600E mutations in malignant melanoma are associated with increased expressions of BAALC.

- Hirata, E., et al. (2015). Intravital Imaging Reveals How BRAF Inhibition Generates Drug-Tolerant Microenvironments with High Integrin β1/FAK Signaling. Cancer Cell.

-

Reaction Biology. (n.d.). BRAF (V600E) NanoBRET Kinase Assay. Retrieved from [Link]

- Vitiello, P. P., et al. (2021). Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma. Cancers.

- Vecchione, L., et al. (2016). BRAF V600E mutation in metastatic colorectal cancer: Methods of detection and correlation with clinical and pathologic features.

- Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity.

- Wang, Y., et al. (2021). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. Oncogene.

- Haling, J. R., et al. (2009).

-

BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

- Alessi, D. R., et al. (1994). Activation of MEK family kinases requires phosphorylation of two conserved Ser/Thr residues. The EMBO Journal.

-

B-Raf(V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

GenomeMe. (n.d.). BRAF V600E Antibody. Retrieved from [Link]

- Lee, J. T., et al. (2016). Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells. Oncotarget.

-

BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit Datasheet. Retrieved from [Link]

-

Reaction Biology. (n.d.). MEK Cellular Phosphorylation Assay Service. Retrieved from [Link]

- Corcoran, R. B., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Discovery.

- Das Thakur, M., et al. (2014). Beneficial Effects of RAF Inhibitor in Mutant BRAF Splice Variant–Expressing Melanoma. Molecular Cancer Research.

-

My Cancer Genome. (n.d.). BRAF V600E. Retrieved from [Link]

- Klink, B., et al. (2021).

- De Roock, W., et al. (2011).

- Schayowitz, A., et al. (2012). A panel of four melanoma cell lines was exposed to PLX-4720 using the...

- Gschaider, A., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine.

-

Promega Corporation. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Retrieved from [Link]

- Burack, W. R., & Sturgill, T. W. (1997). The Activating Dual Phosphorylation of MAPK by MEK Is Nonprocessive. Biochemistry.

-

The Chemical Probes Portal. (n.d.). GDC-0879. Retrieved from [Link]

-

Amoy Diagnostics Co., Ltd. (n.d.). AmoyDxTM BRAF V600E Mutation Detection Kit. Retrieved from [Link]

- Flaherty, K. T., et al. (2012).

- Bery, A., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.

Sources

- 1. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. BRAF V600E mutation in metastatic colorectal cancer: Methods of detection and correlation with clinical and pathologic features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. rndsystems.com [rndsystems.com]

Application Note: Characterizing a Novel Sulfonamide in Cell-Based Assays: A Workflow Using 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Introduction: The Sulfonamide Scaffold and a Path to Target Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs targeting conditions from bacterial infections to cancer.[1][2][3][4] Its versatility and synthetic tractability make it a privileged scaffold in drug discovery.[1][3][4] This document addresses a common challenge for researchers: how to approach the cellular characterization of a novel, unannotated compound. We will use 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide (hereafter referred to as "Compound S") as a working example.

While Compound S itself lacks extensive characterization in peer-reviewed literature, its core benzenesulfonamide structure is a known feature in a class of epigenetic modulators called Histone Deacetylase (HDAC) inhibitors.[3][4][5] HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, playing a critical role in chromatin compaction and gene expression regulation.[5][6] Dysregulation of HDAC activity is implicated in numerous cancers and other diseases, making them a key therapeutic target.[6][7][8]

This guide provides a logical, step-by-step workflow to test the hypothesis that a novel sulfonamide, such as Compound S, functions as an HDAC inhibitor. The protocols herein are designed to be self-validating, moving from direct biochemical engagement to cellular target modulation and, finally, to phenotypic outcomes.

Mechanism of Action Hypothesis: HDAC Inhibition

HDAC inhibitors typically function by chelating the zinc ion within the enzyme's catalytic pocket, blocking substrate access.[5] The resulting accumulation of acetylated histones leads to a more open chromatin structure, altering gene transcription.[6] This can trigger various cellular responses, including cell cycle arrest, differentiation, and apoptosis, which are particularly potent in transformed cells.[7][8]

Our experimental workflow is designed to systematically validate this proposed mechanism for Compound S.

Caption: Hypothesized mechanism of Compound S as an HDAC inhibitor.

Essential Preliminary Step: Compound Handling & Solubilization

Accurate and reproducible results begin with proper compound management. Most novel organic molecules exhibit poor aqueous solubility and require a solvent like Dimethyl Sulfoxide (DMSO).

Protocol 3.1: Preparation of a Concentrated Stock Solution

-

Objective: To create a high-concentration, stable stock of Compound S for serial dilutions.

-

Materials: Compound S (solid), high-purity DMSO, sterile microcentrifuge tubes.

-

Procedure:

-

Carefully weigh the desired amount of Compound S.

-

Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

-

Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[9]

-

Store aliquots at -20°C or -80°C for long-term stability.

-

Table 1: Key Considerations for DMSO in Cell-Based Assays